
CAY10680
Overview
Description
CAY10680 is a benzothiazinone compound known for its dual inhibitory action on monoamine oxidase B and adenosine A2A receptors. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10680 involves the formation of a benzothiazinone core structure The process typically starts with the reaction of 2-aminobenzenethiol with an appropriate acyl chloride to form the benzothiazinone ringThe reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
CAY10680 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the benzothiazinone ring.
Scientific Research Applications
CAY10680 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study dual inhibition mechanisms.
Biology: Investigated for its effects on cellular signaling pathways involving adenosine A2A receptors.
Industry: Utilized in the development of new pharmacological agents targeting neurodegenerative disorders.
Mechanism of Action
CAY10680 exerts its effects by selectively inhibiting monoamine oxidase B and adenosine A2A receptors. Monoamine oxidase B is an enzyme involved in the catabolism of dopamine, and its inhibition leads to increased dopamine levels in the brain. Adenosine A2A receptors are involved in modulating neurotransmitter release, and their inhibition enhances dopamine receptor function. This dual action makes this compound a promising candidate for the treatment of Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Istradefylline: An adenosine A2A receptor antagonist also used in Parkinson’s disease treatment.
Uniqueness
CAY10680 is unique in its dual inhibitory action on both monoamine oxidase B and adenosine A2A receptors, whereas compounds like selegiline and istradefylline target only one of these pathways. This dual action potentially offers a more comprehensive approach to managing neurodegenerative disorders by simultaneously enhancing dopamine levels and receptor function .
Biological Activity
CAY10680 is a compound that has garnered attention in the field of pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Overview of this compound
This compound is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in various cellular signaling pathways by regulating the levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound can elevate cAMP levels, leading to various downstream effects that are beneficial in treating inflammatory diseases and other conditions.
- Inhibition of Inflammatory Responses : this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is primarily mediated through the modulation of cAMP signaling pathways, which inhibit nuclear factor kappa B (NF-κB) activation.
- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by enhancing cAMP signaling in neuronal cells. This can lead to improved neuronal survival and function, particularly in models of neurodegenerative diseases.
- Anti-Proliferative Activity : Studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, demonstrating its potential as an anti-cancer agent.
Biological Activity Data
The following table summarizes key biological activities and their corresponding effects observed with this compound:
Biological Activity | Effect | Mechanism |
---|---|---|
Anti-inflammatory | Decreased cytokine production | PDE4 inhibition leading to increased cAMP levels |
Neuroprotection | Enhanced neuronal survival | Modulation of cAMP signaling |
Anti-proliferative | Induction of apoptosis in cancer cells | Activation of caspase pathways |
Antioxidant | Reduction of oxidative stress | Upregulation of antioxidant enzymes |
Case Studies and Research Findings
- Inflammatory Disease Models : In animal models of asthma, treatment with this compound resulted in significant reductions in airway inflammation and hyperresponsiveness. This suggests its potential utility in managing chronic inflammatory conditions.
- Cancer Research : In vitro studies on breast cancer cell lines revealed that this compound could inhibit cell growth and induce apoptosis. The compound's ability to modulate cAMP levels was linked to alterations in cell cycle progression.
- Neurodegenerative Disease Studies : A study investigating the effects of this compound on neuroblastoma cells showed that it could protect against oxidative stress-induced damage, indicating its potential role in neuroprotection.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing CAY10680 with high purity for reproducible pharmacological studies?
- Methodological Answer : Synthesis protocols should prioritize controlled reaction conditions (e.g., inert atmosphere, precise temperature gradients) and employ purification techniques like preparative HPLC or column chromatography. Characterization via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis is critical for verifying purity . Batch-to-batch variability should be minimized by documenting solvent sources, catalyst purity, and reaction kinetics.
Q. How can researchers validate this compound’s proposed mechanism of action in vitro?
- Methodological Answer : Use a combination of molecular docking simulations (to predict target binding) and functional assays (e.g., enzyme inhibition kinetics, cellular viability assays). Include positive/negative controls (e.g., known inhibitors) and orthogonal validation methods like siRNA-mediated gene silencing to confirm specificity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. Pair with FTIR or Raman spectroscopy to detect structural changes. Store samples under controlled humidity/temperature and compare degradation rates using Arrhenius equation modeling .
Advanced Research Questions
Q. How should researchers design dose-response experiments to address conflicting data on this compound’s efficacy across different cell lines?
- Methodological Answer : Optimize assay parameters (e.g., cell passage number, seeding density, incubation time) to minimize variability. Use a multi-parametric approach:
- Dose range : Test logarithmic dilutions (e.g., 1 nM–100 µM).
- Normalization : Include housekeeping genes/proteins (e.g., GAPDH) for qPCR/Western blot data.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across cell lines. Address outliers via Grubbs’ test .
Q. What strategies can resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Investigate factors like bioavailability (e.g., plasma protein binding via equilibrium dialysis) and metabolic stability (e.g., liver microsome assays). Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Cross-validate in vivo results with LC-MS/MS quantification of parent compound/metabolites in target tissues .
Q. How can researchers optimize experimental workflows to study this compound’s off-target effects systematically?
- Methodological Answer : Employ high-content screening (HCS) with fluorescence-based multiplex assays (e.g., apoptosis, oxidative stress markers). Combine with chemoproteomics (e.g., activity-based protein profiling) to identify unintended targets. Validate hits via CRISPR-Cas9 knockout models and dose-dependent rescue experiments .
Q. What statistical approaches are recommended for analyzing time-dependent antagonism observed in this compound’s receptor binding assays?
- Methodological Answer : Use non-linear regression to fit time-course data to models like the two-step irreversible binding equation. Compare Akaike Information Criterion (AIC) values to select the best-fit model. Apply bootstrapping to estimate confidence intervals for kinetic parameters (e.g., kₒₙ, kₒff) .
Q. How should researchers integrate multi-omics data to elucidate this compound’s polypharmacology?
- Methodological Answer : Perform transcriptomic (RNA-seq) and proteomic (TMT/MS) profiling post-treatment. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify perturbed networks. Cross-reference with ChIP-seq or ATAC-seq data to assess epigenetic effects. Validate via CRISPRi/a or small-molecule epistasis experiments .
Methodological and Reproducibility-Focused Questions
Q. What steps ensure reproducibility in this compound’s in vivo efficacy studies?
- Methodological Answer : Standardize animal models (e.g., genetic background, diet, circadian cycles). Use randomization/blinding to minimize bias. Report compliance with ARRIVE guidelines, including sample size calculations and exclusion criteria. Deposit raw data in public repositories (e.g., Zenodo) for independent validation .
Q. How can researchers address batch variability in commercial this compound samples for comparative studies?
- Methodological Answer : Source compounds from ≥3 independent suppliers. Characterize each batch via orthogonal methods (e.g., DSC for crystallinity, XRPD for polymorphism). Include batch-specific controls in experiments and perform principal component analysis (PCA) on datasets to identify batch-driven outliers .
Properties
IUPAC Name |
N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-16(12-6-9-13-7-2-1-3-8-13)20-18-19-15-11-5-4-10-14(15)17(22)23-18/h1-5,7-8,10-11H,6,9,12H2,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBOZLGNPMVERZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=NC3=CC=CC=C3C(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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